molecular formula C11H11NO5 B12871702 2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12871702
M. Wt: 237.21 g/mol
InChI Key: BTQPOGADCDKOGZ-UHFFFAOYSA-N
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Description

2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The product is then hydrolyzed to obtain the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxybenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to its specific structural features, such as the ethoxy group and the hydroxyacetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(2-ethoxy-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO5/c1-2-16-11-12-8-6(9(13)10(14)15)4-3-5-7(8)17-11/h3-5,9,13H,2H2,1H3,(H,14,15)

InChI Key

BTQPOGADCDKOGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2O1)C(C(=O)O)O

Origin of Product

United States

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